L-xylulose

Vue d'ensemble

Description

L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar . It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .

Synthesis Analysis

Chemical synthesis of L-xylulose was performed, but it is difficult and low yielding . The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase was studied intensively . L-xylulose can be produced by re-fluxing L-ribulose in dry pyridine . L-xylulose production from D-sorbitol through many oxidation has also been reported .Molecular Structure Analysis

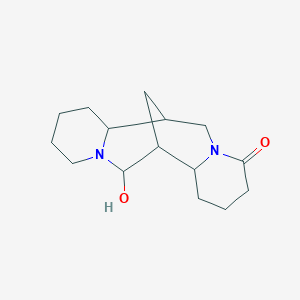

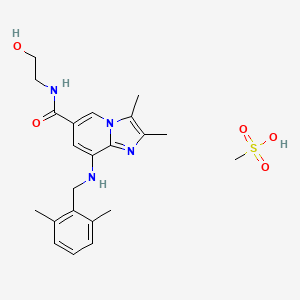

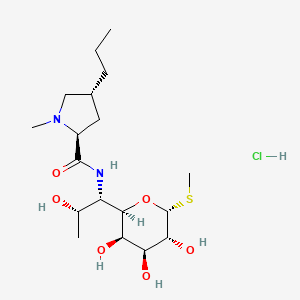

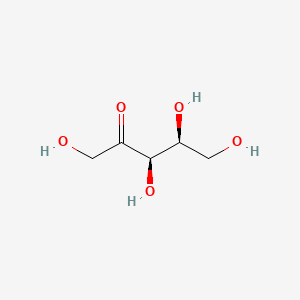

L-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Chemical Reactions Analysis

The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase was studied intensively . This review describes the occurrence of L-xylulose in certain metabolic pathways, its bioproduction, and application potential .Physical And Chemical Properties Analysis

L-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Applications De Recherche Scientifique

Metabolic Pathways

L-xylulose is an intermediate in certain metabolic pathways . It is classified as a rare sugar and is significant due to its occurrence in these pathways .

Inhibitor of α-glucosidase

L-xylulose shows important physiological effects such as acting as an inhibitor of α-glucosidase . This inhibition can help manage blood glucose levels .

Decreasing Blood Glucose

Apart from inhibiting α-glucosidase, L-xylulose also has the ability to decrease blood glucose . This makes it potentially useful in the management of diabetes .

Production of Other Rare Sugars

L-xylulose can be employed to produce other significant rare sugars, such as L-ribose and L-xylose . These rare sugars contribute to the production of antiviral drugs .

Indicator of Hepatitis

L-xylulose can serve as a reliable indicator of acute or chronic hepatitis . This makes it valuable in medical diagnostics .

Raw Material for Synthesis

L-xylulose can be used as a raw material for the synthesis of other valuable rare sugars . It is worth noting that it is currently expensive and difficult to synthesize chemically .

Biotransformation from Xylitol

The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase has been studied intensively . This biosynthesis may be an ideal method for the preparation of L-xylulose, especially utilizing xylitol as a raw material .

Potential Applications in Medicine

Due to its unique properties, L-xylulose has potential applications in medicine . For example, it can be used as an inhibitor of various glucosidases .

Mécanisme D'action

Target of Action

L-Xylulose primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the anaerobic L-ascorbate utilization pathway .

Mode of Action

L-Xylulose interacts with its target enzyme, 3-keto-L-gulonate-6-phosphate decarboxylase UlaD, to facilitate the decarboxylation of 3-keto-L-gulonate-6-P into L-xylulose-5-P . This interaction results in the conversion of L-arabinitol to L-xylulose .

Biochemical Pathways

L-Xylulose is involved in several biochemical pathways. It is a component of plant lignocellulose and can be extracted from beet pulp and corncob fiber hydrolysates . L-arabinose isomerase can catalyze the reversible isomerization between L-arabinose and L-ribulose, as well as D-galactose and D-tagatose . Xylose is initially converted into xylulose by different enzymes in various microorganisms . In bacteria, this is usually catalyzed by xylose isomerase (XI) directly, whereas yeast and mycelial fungi need a two-step pathway employing D-xylose reductase (XR) and xylitol dehydrogenase (XDH) .

Pharmacokinetics

It is known that l-xylulose is an intermediate in certain metabolic pathways . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Xylulose and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of L-Xylulose’s action are primarily related to its role as an intermediate in metabolic pathways and its ability to decrease blood glucose . It can also act as an inhibitor of α-glucosidase .

Action Environment

The action, efficacy, and stability of L-Xylulose can be influenced by various environmental factors. For instance, the activity of the enzyme that converts xylose into xylulose can be affected by temperature . Moreover, the uptake and metabolism of xylose, from which L-Xylulose is derived, can be inhibited by glucose, which is usually present with xylose in lignocellulose hydrolysate . Therefore, the presence of other sugars in the environment can impact the action of L-Xylulose.

Orientations Futures

L-xylulose is currently expensive and difficult to synthesize chemically . Therefore, biosynthesis may be an ideal method for the preparation of L-xylulose, especially utilizing xylitol as a raw material . L-xylulose can be used as an inhibitor of glycosidase and as a raw material for the synthesis of other valuable rare sugars . The future developments are enzyme-based technologies that can mold into better competitors to currently available chemical and fermentation-based techniques for production of polyol sugar and second-generation biofuel at an industrial scale .

Propriétés

IUPAC Name |

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315618 | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-xylulose | |

CAS RN |

527-50-4 | |

| Record name | L-threo-2-Pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway involving L-xylulose?

A1: L-xylulose is a key intermediate in the fungal L-arabinose catabolic pathway and the mammalian glucuronic acid pathway. [, , , , ]

Q2: What are the key enzymes involved in L-xylulose metabolism?

A2: Several enzymes play crucial roles:

- L-xylulose reductase (LXR/DCXR): This enzyme catalyzes the NAD(P)H-dependent reduction of L-xylulose to xylitol. Different isoforms exist, utilizing either NADH or NADPH as a cofactor. [, , , , , , , , , , , , , , ]

- Xylitol dehydrogenase (XDH): This enzyme catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose, ultimately feeding into the pentose phosphate pathway. [, , , ]

- L-arabinitol 4-dehydrogenase (LAD): In the fungal L-arabinose pathway, this enzyme catalyzes the oxidation of L-arabinitol to L-xylulose. []

- L-ribulose 5-phosphate 4-epimerase: This enzyme converts L-ribulose 5-phosphate to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway. []

Q3: What are the downstream effects of L-xylulose metabolism in the fungal L-arabinose pathway?

A3: In fungi, L-xylulose is converted to xylitol by LXR, which is further oxidized to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to D-xylulose 5-phosphate, which enters the pentose phosphate pathway for energy production and biosynthesis. [, , , , ]

Q4: How does the role of L-xylulose reductase (LXR) differ between the cytoplasm and mitochondria?

A4: While the exact role of mitochondrial LXRs remains unclear, cytosolic LXRs are crucial for converting L-xylulose to D-xylulose via xylitol in the glucuronic acid pathway without requiring mitochondrial involvement. []

Q5: Are there any known inhibitors of L-xylulose reductase (DCXR)?

A5: Yes, research has identified several inhibitors, including:* (-)-Epigallocatechin-3-gallate (EGCG): This polyphenol exhibits potent inhibition of human DCXR, acting as a mixed inhibitor against both substrates and the NADPH cofactor. []* Short-chain fatty acids: These molecules can inhibit DCXR activity. []* Hexanoic acid, phosphoenolpyruvic acid, and DL-α-aminobutyrate hydrochloride: These compounds have been shown to inhibit DCXR in Caenorhabditis elegans, suggesting potential inhibitory effects on DCXR homologs in other organisms. []

Q6: Can L-xylulose metabolism be influenced by other sugars?

A6: Yes, in Trichoderma reesei, both D-xylose and L-arabinose can induce the expression of xylanases, enzymes involved in hemicellulose degradation. This induction is influenced by the intracellular accumulation of xylitol (from D-xylose metabolism) and L-arabitol (from L-arabinose metabolism), suggesting interconnected regulatory mechanisms. []

Q7: What is the clinical significance of L-xylulose in humans?

A7: Elevated L-xylulose levels are characteristic of pentosuria, a benign genetic disorder primarily affecting individuals of Ashkenazi Jewish ancestry. [, , ]

Q8: How is pentosuria linked to L-xylulose metabolism?

A8: Pentosuria arises from mutations in the DCXR gene, leading to a deficiency in functional L-xylulose reductase. This deficiency prevents the conversion of L-xylulose to xylitol, resulting in the accumulation and excretion of L-xylulose in urine. [, ]

Q9: What are the potential implications of L-xylulose reductase (DCXR) in chronic kidney disease?

A9: Studies suggest that reduced DCXR expression in renal tissue correlates with more severe chronic kidney disease and worse clinical outcomes. This link is attributed to the role of DCXR in detoxifying dicarbonyl compounds, which are elevated in CKD and contribute to renal damage. []

Q10: Are there any potential therapeutic applications of manipulating L-xylulose metabolism?

A10: Targeting DCXR is being explored for treating chronic kidney disease. SGLT2 inhibitors, a class of antidiabetic drugs, have shown promise in enhancing DCXR expression and potentially mitigating renal damage. []

Q11: How is L-xylulose produced for research and biotechnological applications?

A11: L-xylulose can be produced through microbial fermentation or enzymatic conversion:

- Microbial fermentation: Mutants of Klebsiella pneumoniae have been engineered to oxidize D-arabitol to D-xylulose. []

- Enzymatic conversion: Coupling LAD and NADH oxidase allows efficient conversion of L-arabinitol to L-xylulose. [, , , ] Another approach involves the enzymatic oxidation of xylitol to L-xylulose using xylitol dehydrogenase. [, , ]

Q12: What are the advantages of using immobilized enzymes for L-xylulose production?

A12: Immobilized enzyme systems offer several benefits:

- Enhanced stability: Immobilized enzymes display improved tolerance to pH and temperature variations. [, ]

- Increased reusability: Enzymes can be easily recovered and reused, making the process more cost-effective. [, , ]

- Higher product yield: Immobilization can shift the reaction equilibrium towards L-xylulose production. [, ]

Q13: What is the molecular formula and weight of L-xylulose?

A13: The molecular formula of L-xylulose is C5H10O5, and its molecular weight is 150.13 g/mol.

Q14: Are there any spectroscopic techniques used to study L-xylulose and its metabolism?

A14: Yes, researchers employ various spectroscopic methods:

- NMR spectroscopy: 31P-NMR and 1H-NMR are used to monitor the phosphorylation of L-xylulose by xylulokinase and track the progress of enzymatic reactions involving L-xylulose. []

- Electrospray ionization/liquid chromatography/mass spectrometry (ESI/LC/MS): This technique is used to quantify L-xylulose and related metabolites in biological samples, such as kidney extracts. []

Q15: What are some research tools and resources used to study L-xylulose?

A15: * Genetically modified organisms: Mutant strains of bacteria and fungi with altered L-xylulose metabolic pathways are valuable tools for studying enzyme function and producing L-xylulose. [, , , ]* Recombinant enzymes: Cloning and overexpression of enzymes like LXR, XDH, and LAD facilitate their purification and characterization, enabling in-depth analysis of their kinetic properties and inhibition profiles. [, , , , , , , ]* Crystallography: Crystal structures of enzymes like L-xylulose 5-phosphate 3-epimerase (UlaE) provide crucial insights into their active site architecture and catalytic mechanisms. [, ]* Model organisms: Caenorhabditis elegans, with its single DCXR ortholog (DHS-21), serves as a valuable model for investigating the physiological roles of DCXR and its involvement in osmoregulation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)